molecular formula C14H17NO4 B4622482 2-(3,4-dimethylphenyl)-2-oxoethyl N-acetylglycinate

2-(3,4-dimethylphenyl)-2-oxoethyl N-acetylglycinate

Cat. No. B4622482
M. Wt: 263.29 g/mol
InChI Key: XQTLEAOIWIUHFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethylphenyl)-2-oxoethyl N-acetylglycinate is a chemical compound that has been widely studied for its potential use in scientific research. This compound is of interest due to its unique structure and potential applications in various fields of research. In

Scientific Research Applications

1. Environmental Impact and Toxicology Studies

Research on related compounds, such as 2,4-dichlorophenoxyacetic acid (2,4-D), highlights the importance of understanding the environmental fate and toxicological effects of chemical substances. Studies have detailed the environmental persistence, bioaccumulation, and potential ecotoxicological impacts of such herbicides, emphasizing the need for comprehensive environmental risk assessments and the development of less harmful alternatives (Islam et al., 2017).

2. Advanced Materials and Polymer Research

Poly(3,4-ethylenedioxythiophene) (PEDOT) and its derivatives represent a significant area of research in materials science, particularly for applications in organic electronics and thermoelectrics. The exploration of PEDOT-based materials for enhancing thermoelectric performance demonstrates the potential of organic polymers in developing new, efficient materials for energy conversion and electronics (Shi et al., 2015).

3. Pharmaceutical and Biomedical Applications

While not directly related to "2-(3,4-dimethylphenyl)-2-oxoethyl N-acetylglycinate," research into similar compounds, such as metformin, reveals the potential for chemical compounds to have multifaceted roles in medicine. Metformin, for instance, not only serves as an antihyperglycemic drug but also exhibits protective effects on the vascular endothelium, highlighting the broader therapeutic potential of chemical compounds (Triggle & Ding, 2017).

4. Chemical Recycling of Carbon Dioxide

The chemical recycling of CO2 into fuels and other valuable chemicals represents a critical area of research with implications for sustainability and carbon management. The exploration of catalysts and processes for the efficient conversion of CO2 highlights the potential of chemical research in addressing environmental challenges and advancing green chemistry practices (Centi & Perathoner, 2009).

properties

IUPAC Name

[2-(3,4-dimethylphenyl)-2-oxoethyl] 2-acetamidoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-9-4-5-12(6-10(9)2)13(17)8-19-14(18)7-15-11(3)16/h4-6H,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTLEAOIWIUHFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)COC(=O)CNC(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)-2-oxoethyl 2-(acetylamino)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.